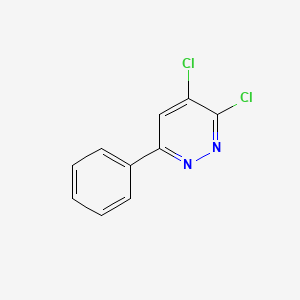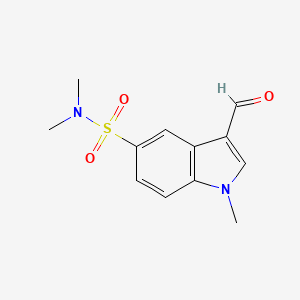
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide” is a chemical compound with the CAS Number: 120729-88-6 . It has a molecular weight of 266.32 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 266.32 . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
Studies have identified derivatives of 1H-indole-5-sulfonamides as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological processes. For instance, certain sulfonamides have shown excellent inhibitory activity against mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273 from Mycobacterium tuberculosis, presenting a new avenue for antimycobacterial agents development with an alternate mechanism of action (Güzel et al., 2009). Additionally, similar compounds have been evaluated as inhibitors of both α- and β-class CAs from various species, including human isoforms and pathogenic bacteria and fungi, highlighting their broad-spectrum potential (Güzel et al., 2010).
Synthesis Methodologies
Research has also focused on the synthesis of derivatives, exploring the sulfonation of 1-phenylsulfonyl-1H-indoles to develop various sulfonamide derivatives. This process has been optimized to allow direct synthesis of the corresponding sulfonyl chlorides, which can be further modified to create a variety of biologically active compounds (Janosik et al., 2006).
Antimicrobial and Antitumor Potential
Several studies have examined the antimicrobial and antitumor activities of indole-based sulfonamides. For example, compounds displaying significant antibacterial and antifungal activities against a range of pathogens have been synthesized, indicating their potential as leads for the development of new antimicrobial agents (Chohan et al., 2010). Additionally, certain indolesulfonamide derivatives have been identified for their potent inhibition of tubulin polymerization, demonstrating significant antiproliferative activities against tumor cell lines and suggesting their use as antimitotic agents (Vicente-Blázquez et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide may also interact with various biological targets.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Based on the biological activities of indole derivatives , it can be speculated that this compound may have a range of effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it can bind to the DNA, causing structural changes that affect gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions often result in alterations in cellular signaling pathways and gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, it can be transported into the nucleus, where it exerts its effects on gene expression . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific biomolecules and exert its biological effects . For example, nuclear localization allows it to directly interact with DNA and influence gene expression .
Propriétés
IUPAC Name |
3-formyl-N,N,1-trimethylindole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHONNRRTYNJBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

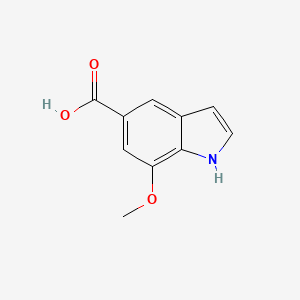

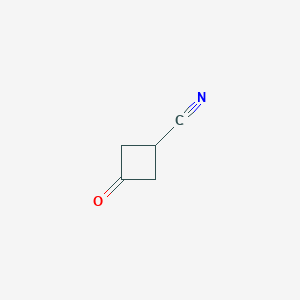

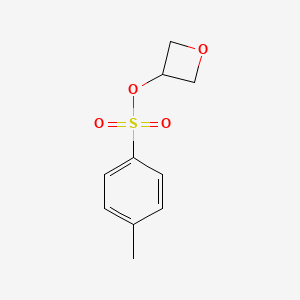
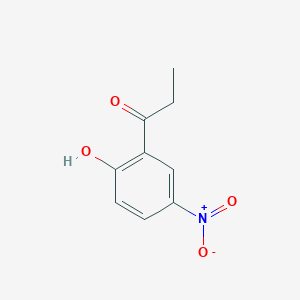
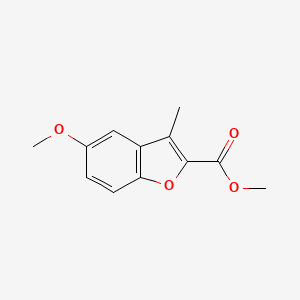
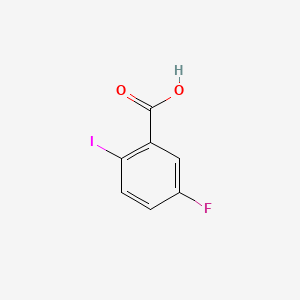
![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)
